Tetraethyl Difluoromethylenebisphosphonate

DNA polymerase fidelity leaving-group pKa Brønsted linear free energy relationship

Tetraethyl difluoromethylenebisphosphonate (CAS 78715-58-9) is a tetraethyl ester-protected bisphosphonate building block featuring a CF₂-bridged diphosphonate core. It belongs to the class of β,γ-difluoromethylene bisphosphonates, which are established isopolar and isosteric analogues of the natural pyrophosphate (P–O–P) moiety.

Molecular Formula C9H20F2O6P2
Molecular Weight 324.2 g/mol
CAS No. 78715-58-9
Cat. No. B028034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl Difluoromethylenebisphosphonate
CAS78715-58-9
SynonymsP,P’-Difluoromethylene-bis-phosphonic Acid P,P,P’,P’-Tetraethyl Ester;  Difluoromethylene-bis-phosphonic Acid Tetraethyl Ester
Molecular FormulaC9H20F2O6P2
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
InChIKeyKEHWPFRPEUBPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9): A Strategic Intermediate for Hydrolytically Stable Nucleotide Pyrophosphate Bioisosteres


Tetraethyl difluoromethylenebisphosphonate (CAS 78715-58-9) is a tetraethyl ester-protected bisphosphonate building block featuring a CF₂-bridged diphosphonate core [1]. It belongs to the class of β,γ-difluoromethylene bisphosphonates, which are established isopolar and isosteric analogues of the natural pyrophosphate (P–O–P) moiety [2]. The compound serves primarily as a synthetic intermediate for constructing 5′-triphosphate and 5′-diphosphate mimics used in transcriptase and glycerol kinase inhibition studies . Its molecular formula is C₉H₂₀F₂O₆P₂ with a molecular weight of 324.20 g/mol; it is supplied as a colorless oil, soluble in dichloromethane, ethyl acetate, and methanol, and requires storage at −20 °C under inert atmosphere .

Why β,γ-Bridge Chemistry Dictates the Biological Performance of Tetraethyl Difluoromethylenebisphosphonate-Derived Probes


The β,γ-bridging atom or group in bisphosphonate-based nucleotide analogues is not a passive spacer; it governs the leaving-group pKa, metal-cation binding geometry, and resistance to enzymatic hydrolysis of the final probe molecule [1]. Replacing the CF₂ bridge of tetraethyl difluoromethylenebisphosphonate with a CH₂ (methylene), CHF (monofluoromethylene), or CCl₂ (dichloromethylene) unit alters the pKa₄ of the resulting bisphosphonate leaving group by up to 2.7 log units, which directly impacts nucleotide incorporation efficiency and fidelity by DNA polymerases [2]. Consequently, probes derived from CH₂-bridged or CCl₂-bridged intermediates exhibit divergent inhibitory potency (up to 10-fold difference), distinct metal-binding patterns, and altered serum stability compared with CF₂-bridged congeners [3]. Generic interchange of the tetraethyl bisphosphonate precursor without regard to bridge identity therefore risks confounding structure–activity conclusions in kinase, polymerase, and transcriptase assays.

Quantitative Differentiation Evidence: Tetraethyl Difluoromethylenebisphosphonate vs. Closest Bisphosphonate Analogues


pKa₄ of the Bisphosphonate Leaving Group: CF₂ vs. CH₂, CHF, CCl₂, and Natural Pyrophosphate (O)

The difluoromethylene (CF₂) bridge confers the lowest pKa₄ among all carbon-bridged bisphosphonate leaving groups, making the CF₂-bisphosphonate leaving group substantially more acidic than the CH₂ analogue and even more acidic than natural pyrophosphate [1]. A lower leaving-group pKa₄ facilitates Pα–Olg bond cleavage and accelerates the nucleotidyl transfer rate in polymerase-catalyzed reactions [2]. The pKa₄ of the bisphosphonic acid derived from tetraethyl difluoromethylenebisphosphonate is 7.8, compared with 10.5 for the methylene (CH₂) analogue, 9.0 for the monofluoromethylene (CHF) analogue, 8.8 for the dichloromethylene (CCl₂) analogue, and 8.6–8.9 for natural pyrophosphate (O) [1].

DNA polymerase fidelity leaving-group pKa Brønsted linear free energy relationship bisphosphonate probe design

Physical Analogy to ATP: CF₂ Bridge vs. CH₂, CCl₂, CHF, and CC Bridges in Metal Cation Binding

Blackburn, Kent, and Kolkmann established the definitive ranking of β,γ-bridging groups for physical analogy to ATP: CH₂ < CCl₂ ≤ CFH < CF₂ < CC < O [1]. Among the halogenated methylene bridges, the CF₂ (difluoromethylene) analogue most closely resembles natural ATP in its pattern of binding the divalent metals Mg²⁺, Ca²⁺, Zn²⁺, and Ba²⁺, as measured by ³¹P NMR and ion-selective electrode techniques [1]. The β,γ-CF₂-ATP analogue is described as 'isopolar and isosteric' with ATP, whereas the corresponding CH₂ analogue is isosteric but distinctly less isopolar, and the acetylene bridge (CC) analogue is isopolar but non-isosteric [1].

isopolar phosphonate ATP analogue divalent metal binding nucleotide probe

HIV-1 Reverse Transcriptase Inhibitory Potency: CF₂- vs. CH₂-Bridged AZT-Triphosphate Analogues

The CF₂-bridged AZT-triphosphate analogue (synthesized via difluoromethylenebisphosphonic acid coupling) is 10-fold more effective as a competitive inhibitor of HIV-1 reverse transcriptase than the corresponding CH₂-bridged methylenephosphonate analogue [1]. However, it remains 30-fold less effective than the natural AZT-triphosphate substrate, confirming that the CF₂ bridge represents an intermediate potency scaffold that balances enzyme recognition with hydrolytic stability [1]. Further optimization with α-P-borano modification has yielded CF₂-bridged AZT-triphosphate mimics with Ki = 9.5 nM, equipotent to AZT-triphosphate and at least 20-fold more stable in serum and cell extracts [2].

HIV-1 reverse transcriptase AZT triphosphate analogue competitive inhibitor bisphosphonate nucleotide

Serum Stability of CF₂-Bridged Nucleotide Triphosphates vs. Natural Triphosphates (AZTTP Benchmark)

The Pβ–Pγ-difluoromethylenebisphosphonate analogue of nor-carbovir triphosphate exhibits greatly enhanced stability to dephosphorylation in fetal blood serum relative to AZT-triphosphate (AZTTP) and other nucleoside triphosphates [1]. The optimized AZT-5′-α-P-borano-β,γ-(difluoromethylene)triphosphate is at least 20-fold more stable than AZT triphosphate in serum and cell extracts, while maintaining a Ki of 9.5 nM against HIV-1 RT [2]. This stability advantage arises directly from the non-hydrolyzable P–CF₂–P bond, which resists phosphohydrolase cleavage that rapidly degrades the natural P–O–P linkage [1].

dephosphorylation resistance serum stability nucleotide prodrug bisphosphonate stability

Synthetic Efficiency: Michaelis–Becker Route to Tetraethyl Difluoromethylenebisphosphonate vs. Alternative Bisphosphonate Esters

The Michaelis–Becker reaction between diethyl sodiophosphite and either CF₂Cl₂ or CF₃Br provides a direct, one-step synthesis of tetraethyl difluoromethylenebisphosphonate [1]. This contrasts with the synthesis of tetraethyl fluoromethylenebisphosphonate (CHF), which requires a two-step Arbuzov–Michaelis–Becker sequence via CFCl₃, where the analogous Michaelis–Becker reaction with CFCl₃ produces undesired tetraethyl pyrophosphate as the major product [1]. The CF₂-bridged tetraethyl ester is thus the most synthetically accessible halogenated methylenebisphosphonate building block from inexpensive, commercially available halocarbon feedstocks [1]. In a separate comparison, the tetraethyl ester yields are markedly higher than the tetramethyl ester in analogous C-alkylation reactions, attributed to favorable steric factors [2].

Michaelis-Becker reaction bisphosphonate synthesis fluorinated phosphonate process chemistry

DNA Polymerase Substrate Competence: CF₂-Bridged dGTP Analogue vs. Natural dGTP

2′-Deoxyguanosine 5′-[(β,γ-difluoromethylene)triphosphate] (dGTP-CF₂), synthesized using difluoromethanediphosphonate derived from tetraethyl difluoromethylenebisphosphonate, functions as a bona fide substrate for several DNA polymerases and exhibited a lower apparent Kₘ than natural dGTP with Bacillus subtilis DNA polymerase III [1]. The CF₂ modification in the β,γ-position did not impair inhibition of DNA polymerase α, in contrast to its negative effect on GTP-binding protein (p21) recognition [1]. This demonstrates selective enzyme-class discrimination conferred by the CF₂ bridge, which is not observed with other bridge modifications [1].

DNA polymerase substrate apparent Km difluoromethylene nucleotide Bacillus subtilis Pol III

Evidence-Backed Application Scenarios for Tetraethyl Difluoromethylenebisphosphonate in Nucleotide Probe and Inhibitor Development


Synthesis of Non-Hydrolyzable ATP-Competitive Kinase Inhibitor Probes

Tetraethyl difluoromethylenebisphosphonate is the precursor of choice for constructing AMP-PCF₂P (β,γ-difluoromethyleneadenosine 5′-triphosphate), a competitive inhibitor of glycerol kinase (Ki = 80 μM) [1]. The CF₂ bridge renders the inhibitor resistant to kinase-mediated phosphoryl transfer while maintaining isopolar and isosteric resemblance to ATP for active-site recognition [2]. The probe is non-hydrolyzable, making it suitable for co-crystallization studies where ATP turnover would otherwise complicate structural determination [1].

Development of Serum-Stable Antiviral Nucleotide Triphosphate Mimics

The CF₂ bridge imparts ≥20-fold enhanced serum stability to nucleotide triphosphate analogues compared with natural triphosphates, a critical advantage for antiviral agents targeting HIV-1 reverse transcriptase [3]. The tetraethyl ester intermediate can be deprotected to difluoromethylenebisphosphonic acid, coupled to nucleoside 5′-monophosphates, and further modified at the α-phosphate position to achieve target potency (Ki = 9.5 nM for optimized AZT-CF₂-α-borano-TP) [3].

Mechanistic Probes for DNA Polymerase Fidelity and Leaving-Group Studies

The unique pKa₄ of 7.8 for the CF₂-bisphosphonate leaving group—the lowest among carbon-bridged analogues—makes tetraethyl difluoromethylenebisphosphonate-derived dNTP analogues invaluable as calibrated leaving-group probes for Brønsted linear free energy relationship (LFER) analyses of DNA polymerase catalytic mechanisms [4]. The pKa differential (ΔpKa₄ = −2.7 vs. CH₂; −1.2 vs. CHF) provides a wide dynamic range for correlating leaving-group acidity with polymerase incorporation efficiency and fidelity [4].

Selective GTP-Binding Protein vs. DNA Polymerase Discrimination Probes

The CF₂ bridge at the β,γ-position selectively abolishes recognition by Ha-ras p21 GTP-binding proteins while preserving or enhancing DNA polymerase substrate activity [5]. This selectivity enables differential pathway probing in cells where both enzyme classes consume GTP, a property not shared by corresponding CH₂- or CCl₂-bridged analogues, which lack this discriminatory profile [5].

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